Eprinex

Descripción general

Descripción

Eprinex is a member of the avermectin family, which is known for its potent antiparasitic properties. It is a semi-synthetic derivative of avermectin B1, produced by the fermentation of the bacterium Streptomyces avermitilis. This compound is primarily used as a veterinary endectocide, effective against a wide range of internal and external parasites in livestock .

Aplicaciones Científicas De Investigación

Eprinex has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and modification of macrocyclic lactones.

Biology: this compound is used to study the mechanisms of action of antiparasitic agents and their effects on various parasites.

Mecanismo De Acción

Target of Action

Eprinomectin, also known as Eprinex or Avermectin B1, is a member of the avermectin family of drugs . It is primarily used as a veterinary topical endectocide . The primary targets of Eprinomectin are the muscle and nerve cells of invertebrates . It works by preventing the transmission of electrical impulses in these cells, thereby causing paralysis and death of the parasites .

Mode of Action

Eprinomectin interacts with its targets by amplifying the effects of glutamate, a neurotransmitter, on the invertebrate-specific gated chloride channels . This interaction leads to an influx of chloride ions into the nerve or muscle cell, causing hyperpolarization of these cells . The hyperpolarization prevents the transmission of electrical impulses, leading to paralysis and death of the parasite .

Biochemical Pathways

Eprinomectin is derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose . The biosynthetic pathway of avermectins, including eprinomectin, has been characterized through labeling studies, analyses of biosynthetically blocked mutants, and identification of the avermectin gene cluster .

Pharmacokinetics

Eprinomectin exhibits a bioavailability of 29% . It binds to proteins at a rate of over 99% . The onset of action is within 24 hours, and the elimination half-life ranges from 8 to 36 days . The duration of action is between 7 to 10 days . Eprinomectin is excreted through feces (17–19.8%), urine (0.35%), and milk (0.32–0.54%) .

Result of Action

The result of Eprinomectin’s action is the effective control of a variety of parasites, mainly nematodes . By causing paralysis and death of the parasites, Eprinomectin helps to eliminate these harmful organisms from the host’s body .

Action Environment

Eprinomectin is widely used in the agricultural sector, and large quantities of the drug are released into the environment through urine and/or feces . Soil is the first and main environmental compartment to be contaminated by it, and non-target organisms can be affected . Studies have shown that eprinomectin can induce phytotoxic and genotoxic effects in non-target organisms, such as plants and soil invertebrates . Therefore, the release of eprinomectin into the environment should be minimized .

Análisis Bioquímico

Biochemical Properties

Eprinomectin interacts with glutamate-gated chloride ion channels in invertebrate nerve or muscle cells . This interaction increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, resulting in paralysis and death of the parasite . Eprinomectin also interacts with other ligand-gated chloride channels, such as those gated by the neurotransmitter gamma-aminobutyric acid (GABA) .

Cellular Effects

Eprinomectin has been shown to induce cell cycle arrest at the G0/G1 phase, apoptosis via the activation of different caspases, and autophagy through the increase in the generation of reactive oxygen species and endoplasmic reticulum stress .

Molecular Mechanism

The molecular mechanism of Eprinomectin involves binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate nerve or muscle cells . This leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell, and ultimately paralysis and death of the parasite .

Temporal Effects in Laboratory Settings

In toxicity studies on laboratory animals, symptoms of Eprinomectin poisoning such as ataxia (uncoordinated movements), mydriasis (dilatation of the pupils), salivation (drooling), and tremor (uncoordinated trembling or shaking movements) have been reported .

Dosage Effects in Animal Models

In animal models, Eprinomectin has been shown to be highly effective in reducing parasite load. For example, it has been proven to pack on an additional 36 pounds per head over 105 days in weaned calves vs. untreated controls .

Metabolic Pathways

It is known that Eprinomectin is not extensively metabolized in cattle .

Transport and Distribution

Eprinomectin is highly bound (greater than 99%) to cattle plasma proteins . This suggests that it may be transported and distributed within cells and tissues via binding to plasma proteins.

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with glutamate-gated chloride ion channels located in the nerve or muscle cells of invertebrates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eprinex is synthesized through a series of chemical reactions starting from avermectin B1. The process involves selective hydrogenation, epoxidation, and acetylation steps. The key intermediates are then subjected to further modifications to yield the final product, eprinomectin B1a and B1b .

Industrial Production Methods: Industrial production of eprinomectin involves large-scale fermentation of Streptomyces avermitilis to produce avermectin B1. This is followed by chemical modification processes, including hydrogenation, epoxidation, and acetylation, to produce eprinomectin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions: Eprinex undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

Reduction: Hydrogenation is performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Acetylation is carried out using acetic anhydride in the presence of a base.

Major Products Formed: The major products formed from these reactions are eprinomectin B1a and B1b, which are the active components of the compound .

Comparación Con Compuestos Similares

Ivermectin: Used for treating parasitic infections in humans and animals.

Doramectin: Primarily used in veterinary medicine for controlling parasites in livestock.

Abamectin: Used as an agricultural pesticide to control insect pests.

Eprinex is unique in its high efficacy and safety profile, making it suitable for use in dairy cattle without the need for a withdrawal period for milk .

Propiedades

Número CAS |

123997-26-2 |

|---|---|

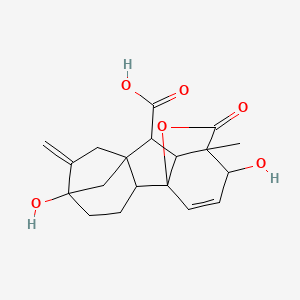

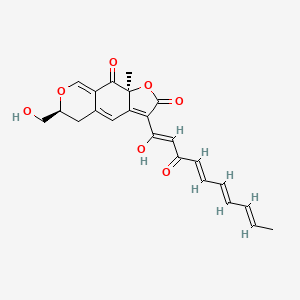

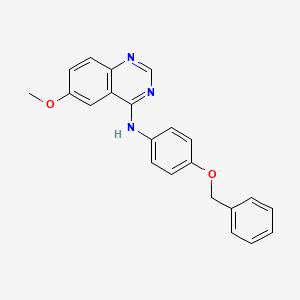

Fórmula molecular |

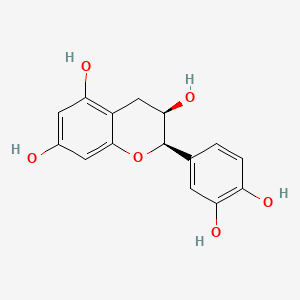

C49H73NO14 |

Peso molecular |

900.1 g/mol |

Nombre IUPAC |

N-[6-[6-[(10'Z,14'Z)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |

InChI |

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12-,27-15-,33-14? |

Clave InChI |

WPNHOHPRXXCPRA-PJXTWHSMSA-N |

SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

SMILES isomérico |

CC1/C=C\C=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(C/C=C(\C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)/C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

SMILES canónico |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

Apariencia |

Solid powder |

| 123997-26-2 | |

Pureza |

>90% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Eprinex; Eprinomectin; MK 397; MK-397; MK397 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of eprinomectin?

A1: Eprinomectin, like other avermectins, primarily targets glutamate-gated chloride channels (GluCls) in invertebrates. [, ] These channels are crucial for neurotransmission in parasites. Binding of eprinomectin to these channels leads to an influx of chloride ions, causing hyperpolarization of nerve and muscle cells, ultimately resulting in paralysis and death of the parasite. [, ]

Q2: What is the molecular formula and weight of eprinomectin?

A2: Eprinomectin is a mixture of closely related homologs, primarily B1a and B1b. The molecular formula of eprinomectin B1a, the major component, is C48H72O13. The molecular weight is 837.06 g/mol. []

Q3: Are there any notable spectroscopic characteristics of eprinomectin?

A3: Yes, eprinomectin exhibits characteristic UV absorbance. One study employed a high-performance liquid chromatography method with UV detection at 252 nm for the analysis of eprinomectin and its related compounds. [] Another study used fluorescence detection after derivatization for enhanced sensitivity. []

Q4: Has the stability of eprinomectin been studied in different formulations?

A4: Yes, the stability of eprinomectin has been investigated in various formulations, including pour-on solutions and extended-release injections. [, ] Studies have focused on assessing the stability of the active ingredient under different storage conditions, ensuring its efficacy over the product's shelf life.

Q5: Does eprinomectin possess any catalytic properties or applications beyond its antiparasitic activity?

A5: The available research primarily focuses on eprinomectin's antiparasitic properties. There is limited information available regarding any intrinsic catalytic properties or applications beyond its role as an endectocide.

Q6: Have computational methods been used in eprinomectin research?

A6: While specific QSAR models for eprinomectin were not described within the provided research, QSAR modeling is a widely used approach in drug discovery for understanding structure-activity relationships. It's plausible that such models have been developed and utilized in eprinomectin research to optimize its properties.

Q7: What are the primary formulation strategies for eprinomectin?

A7: Eprinomectin is available in various formulations, including pour-on solutions for topical application and extended-release injectable formulations. [, ] The choice of formulation depends on factors such as the target animal species, desired duration of efficacy, and route of administration.

Q8: Are there specific safety and handling regulations associated with eprinomectin?

A8: As with all veterinary pharmaceuticals, eprinomectin use is subject to regulatory oversight to ensure the safety of both animals and consumers. Withdrawal periods, which are the time intervals required between the last drug administration and the use of animal products (meat, milk) for human consumption, are established to minimize the risk of drug residues. [, ]

Q9: How is eprinomectin absorbed, distributed, metabolized, and excreted in cattle?

A9: Following topical administration, eprinomectin is absorbed through the skin and enters the systemic circulation. [, ] It is distributed to various tissues, with higher concentrations typically found in fatty tissues. [, ] Eprinomectin is primarily metabolized in the liver and excreted mainly in feces. [, ] The rate and extent of absorption, distribution, metabolism, and excretion can vary depending on factors such as the formulation, dosage, and animal species.

Q10: Does lactation influence the pharmacokinetics of eprinomectin in dairy animals?

A10: Yes, lactation can impact the pharmacokinetic profile of eprinomectin. Studies in dairy goats have demonstrated that while lactation does not significantly alter systemic exposure parameters like AUC (Area Under the Curve) and Cmax (maximum concentration), it can influence the distribution of eprinomectin. [] Notably, eprinomectin exhibits a low milk-to-plasma ratio, making it suitable for use in lactating animals with minimal milk withdrawal periods. []

Q11: How long does eprinomectin persist in the body after a single administration?

A11: The persistence of eprinomectin in the body varies depending on the formulation, dosage, and animal species. Studies using extended-release formulations have reported detectable levels of eprinomectin in plasma for several weeks after a single injection. [, ]

Q12: What types of parasites is eprinomectin effective against?

A12: Eprinomectin has demonstrated efficacy against a wide range of internal and external parasites, including gastrointestinal nematodes, lungworms, lice, mites, and botflies. [, , , ]

Q13: Has eprinomectin proven effective against inhibited larval stages of parasites?

A13: Yes, research indicates that eprinomectin effectively targets and eliminates inhibited early fourth-stage larvae (IL4) of Ostertagia spp. in calves. [] This finding is significant because these inhibited larvae can resume development at a later time, leading to a resurgence of parasitic infection.

Q14: What is the efficacy of eprinomectin against various life stages of the cattle tick, Boophilus microplus?

A14: Research indicates that eprinomectin exhibits efficacy against different life stages of Boophilus microplus, a significant cattle tick. Notably, a single application of eprinomectin demonstrated efficacy ranging from 78.7% to 87.7% against all tick stages present on the calves at the time of treatment. [] Furthermore, the study highlighted that double application treatment regimes, with a 4-day interval between treatments, resulted in enhanced control (99.7% efficacy) compared to a single application. []

Q15: Has resistance to eprinomectin been reported in parasite populations?

A15: While eprinomectin has been effective against various parasites, there have been reported cases of emerging resistance, particularly in gastrointestinal nematodes. One study reported resistance development in a goat herd with pre-existing resistance to benzimidazoles. [] This emphasizes the need for continuous monitoring of parasite susceptibility and the implementation of integrated parasite management strategies to delay resistance development.

Q16: Are there any ongoing research efforts focused on improving eprinomectin delivery to specific target sites?

A16: While the provided research doesn't detail specific ongoing research on targeted delivery of eprinomectin, this is an active area of interest in pharmaceutical development. Novel drug delivery systems like nanoparticles and liposomes could potentially be explored to enhance eprinomectin's efficacy and reduce potential side effects.

Q17: Have any biomarkers been identified for monitoring eprinomectin efficacy or potential adverse events?

A17: While the research provided did not mention specific biomarkers for eprinomectin, monitoring parasite load through fecal egg counts is a standard practice to assess treatment efficacy. [, , ] In the context of potential adverse effects, serum biochemistry parameters and hematological indices are routinely monitored in clinical settings to detect any drug-related toxicities.

Q18: What analytical techniques are commonly employed for the detection and quantification of eprinomectin in biological matrices?

A18: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection and mass spectrometry (MS), is widely used for analyzing eprinomectin in biological samples like plasma, milk, and tissues. [, , , , ] These methods provide the sensitivity and selectivity needed to accurately measure eprinomectin concentrations for pharmacokinetic studies, residue depletion monitoring, and quality control purposes.

Q19: What is the environmental fate of eprinomectin, and are there any concerns about its impact on non-target organisms?

A19: Eprinomectin can enter the environment through the excretion of residues in animal waste. One study investigated the impact of eprinomectin on the dung-inhabiting fly species Neomyia cornicina and found that residues in cattle dung resulted in high larval mortality. [] This finding suggests that eprinomectin could potentially affect non-target dung-inhabiting insects, highlighting the importance of proper drug disposal and manure management practices to minimize ecological risks.

Q20: Have the analytical methods used for eprinomectin quantification been validated according to regulatory standards?

A20: Yes, analytical methods for eprinomectin analysis are typically validated following established guidelines, such as those provided by regulatory agencies like the International Council for Harmonisation (ICH) and national regulatory bodies. [, ] The validation process ensures that the method is accurate, precise, specific, and reliable for its intended purpose.

Q21: What quality control measures are in place to ensure the consistency, safety, and efficacy of eprinomectin products?

A21: Stringent quality control measures are implemented throughout the manufacturing process of eprinomectin products. These measures encompass raw material testing, in-process controls, finished product testing, and stability studies to guarantee that every batch meets the required quality, safety, and efficacy standards. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

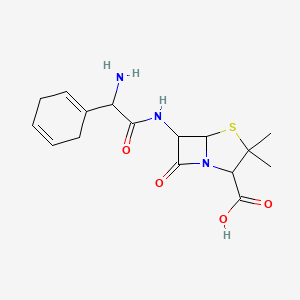

![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)

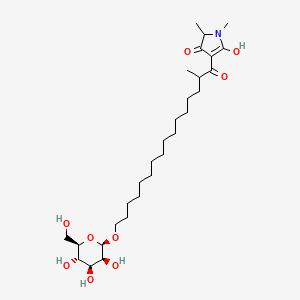

![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)